![molecular formula C16H15N3O3 B2853154 methyl [2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetate CAS No. 696621-73-5](/img/structure/B2853154.png)
methyl [2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetate
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Overview
Description
“Methyl [2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetate” is a complex organic compound. It contains a benzotriazole moiety, which is a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms . This compound may be related to the class of hydroxy phenol benzotriazoles, which are often used as UV filters or antioxidants for plastics .
Scientific Research Applications
UV Absorber
The compound is related to 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328), which is an ultraviolet light (UV) absorber . UV 328 is added to plastics and other polymers due to its photostability to prevent discoloration and prolong product stability .
Human Metabolism and Kinetics
Studies have been conducted on the human metabolism and kinetics of UV 328 after oral administration . The compound is found to be oxidized at its alkyl side chains leading to the formation of hydroxy and/or oxo function .
Potential Kinase Inhibitor
The compound incorporates a relatively rare 2-methyl-2H-1,2,3-triazole heterocyclic motif, which has potential as a kinase inhibitor . Kinases have been successfully utilized as drug targets for the past 30 years .
Crystal Structure Analysis
The small molecule crystal structure of the compound has been resolved, revealing an interesting packing arrangement and overall conformation . This information can be useful in the design and synthesis of new compounds.
Synthesis of Key Fragments
The compound has been used in the large-scale synthesis of key fragments of single orexin receptor antagonists . This process involves Cu2O catalysis and ligand-free Ullmann–Goldberg coupling .
Mechanism of Action
Target of Action
Similar compounds, such as 2-(2h-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (uv 328), are known to be used as ultraviolet (uv) absorbers . They are added to polymers and other materials to protect them from the harmful effects of UV radiation .
Mode of Action
The compound likely interacts with its targets by absorbing UV radiation. This prevents the UV radiation from causing damage to the material it is added to
Biochemical Pathways
Similar compounds are known to prevent discoloration and prolong product stability, suggesting that they may affect pathways related to these processes .
Pharmacokinetics
A study on a similar compound, uv 328, found that it was well absorbed and had high systemic availability in the human body . The study also suggested that biliary excretion as part of the enterohepatic cycle and elimination via feces are the preferred pathways instead of renal elimination .
Result of Action
The primary result of the compound’s action is likely the protection of materials from the harmful effects of UV radiation. This is achieved by absorbing the UV radiation, thereby preventing it from causing damage to the material .
properties
IUPAC Name |
methyl 2-[2-(benzotriazol-2-yl)-4-methylphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-7-8-15(22-10-16(20)21-2)14(9-11)19-17-12-5-3-4-6-13(12)18-19/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVLSQHVEYZRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC)N2N=C3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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